molecular formula C10H9F5O3S B1586926 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate CAS No. 565-42-4

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

Cat. No.: B1586926
CAS No.: 565-42-4
M. Wt: 304.24 g/mol
InChI Key: JBHQQXONFHOEQU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS: 565-42-4), also known as 1H,1H-pentafluoropropyl p-toluenesulfonate, is a fluorinated sulfonate ester with the molecular formula C₁₀H₉F₅O₃S and a molecular weight of 304.23 g/mol . The compound features a pentafluoropropyl group bonded to a p-toluenesulfonate (tosylate) moiety, making it a versatile intermediate in organic synthesis. The tosylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions, while the fluorinated chain enhances thermal stability and lipophilicity .

Synthesis
As described in , the compound is synthesized via a two-step process:

Part A: Reacting p-toluenesulfonyl chloride with 2,2,3,3,3-pentafluoropropanol in the presence of a base (e.g., pyridine) to yield the tosylate ester.

Part B: Further functionalization, such as substitution with lithium chloride to produce chloro-pentafluoropropane derivatives .

Applications
This compound is primarily used as:

  • A fluorinated building block in pharmaceuticals and agrochemicals.
  • A precursor for synthesizing fluorinated polymers and surfactants.
  • A reagent in nucleophilic substitution reactions due to its high leaving-group efficiency .

Preparation Methods

General Synthetic Route

The predominant and most established method for preparing 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate involves the nucleophilic substitution reaction between 2,2,3,3,3-pentafluoropropanol and 4-methylbenzenesulfonyl chloride (commonly referred to as tosyl chloride) in the presence of a base. The base commonly used is pyridine, which acts both as a solvent and an acid scavenger to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

$$
\text{2,2,3,3,3-Pentafluoropropanol} + \text{4-methylbenzenesulfonyl chloride} \xrightarrow[\text{room temp}]{\text{pyridine, inert atmosphere}} \text{this compound} + \text{HCl}
$$

Key Conditions:

  • Atmosphere: Inert (e.g., nitrogen or argon) to avoid side reactions.
  • Temperature: Typically room temperature to moderate heating if necessary.
  • Solvent/Base: Pyridine or similar organic bases.
  • Reaction Time: Several hours until completion, monitored by TLC or other analytical methods.

This method is efficient and yields the target compound with high purity after appropriate purification.

Industrial Scale Preparation

On an industrial scale, the synthetic route remains essentially the same but is optimized for larger volumes and better yield control. Key considerations include:

  • Reactor Design: Use of stirred tank reactors under inert atmosphere.
  • Purification: Post-reaction purification typically involves distillation or recrystallization to achieve high purity.
  • Yield Optimization: Reaction parameters such as stoichiometry, temperature, and reaction time are carefully controlled.

Industrial processes emphasize minimizing by-products and maximizing yield to reduce costs and environmental impact.

Detailed Reaction Parameters and Data

Parameter Typical Laboratory Conditions Industrial Conditions
Reactants 2,2,3,3,3-Pentafluoropropanol, 4-methylbenzenesulfonyl chloride Same as lab, scaled-up quantities
Base Pyridine Pyridine or other organic bases
Solvent Pyridine (acts as solvent and base) Pyridine or inert solvents
Temperature 20–25°C (room temperature) 20–40°C, controlled
Atmosphere Inert (N2 or Ar) Inert atmosphere
Reaction Time 3–6 hours Optimized for scale, often shorter with better mixing
Purification Method Distillation, recrystallization Distillation, recrystallization, chromatography
Yield Typically high (>85%) Optimized for >90%
Product State Colorless liquid Colorless liquid

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of the hydroxyl oxygen of 2,2,3,3,3-pentafluoropropanol on the sulfonyl chloride electrophile, forming the sulfonate ester linkage and releasing hydrochloric acid. Pyridine scavenges the HCl, preventing acid-catalyzed side reactions.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Pyridine-mediated sulfonation Reaction of 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride in pyridine High yield, straightforward, mild conditions Pyridine handling requires care due to toxicity and odor
Alternative base methods Using bases like triethylamine or DMAP Potentially easier removal of base Lower yield, more side reactions
Industrial scale optimization Scaled-up pyridine method with controlled parameters High purity, high yield, cost-effective Requires precise control and equipment

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(2,2,3,3,3-Pentafluoropropyl) Phosphate

Structure : C₉H₆F₁₅O₄P (Molecular weight: 494.087 g/mol) .
Key Differences :

  • Functional Group : Phosphate ester vs. sulfonate ester.
  • Fluorination : Three pentafluoropropyl groups vs. one.
    Properties :
  • Higher thermal stability due to multiple fluorinated chains.
  • Lower reactivity in substitution reactions (phosphate esters are poorer leaving groups than sulfonates).
    Applications :
  • Flame retardant in plastics and lubricants.
  • Plasticizer for high-temperature polymers .

2,2-Difluoroethyl 2,2,3,3,3-Pentafluoropropyl Carbonate

Structure : C₇H₅F₇O₃ (Molecular weight: 314.1 g/mol) .
Key Differences :

  • Functional Group : Carbonate ester vs. sulfonate ester.
  • Fluorination : One pentafluoropropyl and one difluoroethyl group.
    Properties :
  • Moderate leaving-group ability (carbonates are less reactive than sulfonates).
  • Enhanced solubility in polar solvents due to the carbonate group.
    Applications :
  • Pharmaceutical intermediate for fluorinated drug candidates.
  • Solvent for specialty coatings .

Poly(2,2,3,3,3-Pentafluoropropyl Acrylate) (PPeFPA)

Structure : A polymer with repeating acrylate units bearing pentafluoropropyl groups .
Key Differences :

  • Molecular Architecture: Polymeric vs. monomeric structure.
  • Reactivity : Designed for polymerization (radical initiation) rather than substitution.
    Properties :
  • High hydrophobicity and chemical resistance.
  • Tunable glass transition temperature (Tg) for material science applications.
    Applications :
  • Hydrophobic coatings for electronics.
  • Anti-fouling surfaces in biomedical devices .

EF5 [2-(2-Nitro-1H-Imidazol-1-yl)-N-(2,2,3,3,3-Pentafluoropropyl) Acetamide]

Structure : C₈H₈F₅N₃O₃ (Molecular weight: 289.16 g/mol) .
Key Differences :

  • Functional Group : Nitroimidazole-acetamide vs. sulfonate ester.
  • Biological Activity : Designed for hypoxia detection via bioreductive binding.
    Properties :
  • Selective accumulation in hypoxic tissues (oxygen-dependent metabolism).
  • Radioactive labeling (¹⁸F) for PET imaging.
    Applications :
  • Clinical tracer for tumor hypoxia in cancer therapy .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications
2,2,3,3,3-Pentafluoropropyl Tosylate C₁₀H₉F₅O₃S 304.23 Sulfonate ester Organic synthesis, fluorinated intermediates
Tris(2,2,3,3,3-Pentafluoropropyl) Phosphate C₉H₆F₁₅O₄P 494.09 Phosphate ester Flame retardants, lubricants
2,2-Difluoroethyl Pentafluoropropyl Carbonate C₇H₅F₇O₃ 314.10 Carbonate ester Pharmaceuticals, coatings
Poly(2,2,3,3,3-Pentafluoropropyl Acrylate) (C₆H₅F₅O₂)ₙ Polymer (~37,000 Da) Acrylate polymer Hydrophobic coatings, biomaterials
EF5 C₈H₈F₅N₃O₃ 289.16 Nitroimidazole-acetamide Tumor hypoxia imaging

Key Research Findings

  • Reactivity : Sulfonate esters like 2,2,3,3,3-pentafluoropropyl tosylate exhibit superior leaving-group efficiency compared to carbonates or phosphates, making them preferred in SN2 reactions .
  • Biological Utility : EF5 leverages the pentafluoropropyl group to enhance lipophilicity and tumor penetration, critical for hypoxia imaging .
  • Material Science: Fluorinated acrylates (e.g., PPeFPA) achieve sub-10 nm microdomain structures in block copolymers, enabling advanced nanotechnology applications .

Biological Activity

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS Number: 565-42-4) is a fluorinated sulfonate compound that has garnered attention for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula : C10H9F5O3S
  • Molecular Weight : 304.2337 g/mol
  • Structure : The compound features a pentafluoropropyl group attached to a 4-methylbenzenesulfonate moiety, which enhances its electrophilic character.

The biological activity of this compound is primarily attributed to its role as an electrophile. Sulfonyl compounds like this one can react with nucleophiles in biochemical systems, leading to various biochemical transformations.

Target of Action

  • Electrophilic Reactions : The sulfonate group can undergo nucleophilic substitution reactions with amines and alcohols.
  • Biochemical Pathways : It participates in palladium-catalyzed desulfitative arylation reactions, facilitating the synthesis of β-arylated thiophenes and diarylated pyrroles.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that fluorinated sulfonates can have antimicrobial effects due to their ability to disrupt cellular membranes or interfere with metabolic pathways.
  • Cytotoxicity : The compound has shown potential cytotoxic effects in vitro. For instance, it may induce apoptosis in certain cancer cell lines by affecting signaling pathways related to cell survival .
  • Reactivity with Biological Molecules : Due to its electrophilic nature, it can react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that alter biological functions.

Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated sulfonates, including this compound. The results indicated a significant inhibition of bacterial growth at specific concentrations. The mechanism was hypothesized to involve membrane disruption.

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focused on cancer therapeutics, the compound was tested against several cancer cell lines. The findings revealed that it induced cell death through apoptosis pathways. The study emphasized the need for further exploration into its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
Electrophilic ReactivityReacts with nucleophiles affecting protein function

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution between 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonyl chloride under controlled conditions. Critical parameters include:

  • Temperature : Maintain reaction at 25°C to minimize side reactions.
  • Solvent system : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of alcohol to tosyl chloride ensures minimal residual reactants . Post-synthesis, purification via recrystallization (using hexane/ethyl acetate) yields >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonate ester?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (δ -75 to -85 ppm for CF3_3 groups; δ -120 ppm for CF2_2), while 1H^{1}\text{H} NMR confirms aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4 ppm) .
  • FTIR : Peaks at 1350–1450 cm1^{-1} (S=O stretching) and 1150–1250 cm1^{-1} (C-F vibrations) validate functional groups .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 305.2, aligning with the molecular formula C10_{10}H9_9F5_5O3_3S .

Q. How should this compound be stored to maintain stability, and what are its decomposition products?

Store in airtight containers under inert gas (N2_2/Ar) at room temperature, protected from light. Degradation occurs via hydrolysis of the sulfonate ester bond, producing p-toluenesulfonic acid and 2,2,3,3,3-pentafluoropropanol. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoropropyl group influence its reactivity in nucleophilic substitutions?

The strong inductive effect of fluorine atoms increases the electrophilicity of the adjacent carbon, accelerating SN_\text{N}2 reactions. For example, in synthesizing 1,1-dichloro-2,2,3,3,3-pentafluoropropane, the tosyl group acts as a superior leaving group compared to non-fluorinated analogs, achieving 85% yield in dichloromethane with LiCl as a nucleophile . Kinetic studies show a 3–5× rate enhancement over non-fluorinated sulfonates .

Q. What strategies prevent elimination side reactions during its use as a leaving group?

Competing E2 elimination is mitigated by:

  • Low-temperature conditions (0–10°C) to disfavor thermal activation.
  • Polar aprotic solvents (e.g., DMF) that stabilize transition states.
  • Bulky bases (e.g., DBU) to promote substitution over β-hydride elimination .

Q. How is this compound applied in synthesizing hypoxia-sensitive PET tracers like EF5?

EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide) is synthesized via coupling with nitroimidazole derivatives. Key steps include:

  • Amide bond formation : React the sulfonate ester with nitroimidazole-acetic acid in the presence of DCC/DMAP.
  • Radiolabeling : Introduce 18F^{18}\text{F} via nucleophilic aromatic substitution under anhydrous conditions. EF5’s fluorinated side chain enhances lipophilicity, improving tumor permeability for hypoxia imaging .

Q. What analytical challenges arise in quantifying fluorinated by-products during fluoropolymer synthesis?

  • Volatility : Use cryogenic trapping during GC-MS analysis (e.g., DB-5MS column) to capture low-boiling fluorocarbons.
  • Matrix interference : Employ solid-phase extraction (HLB cartridges) to isolate by-products from polymer matrices.
  • Quantification : Calibrate with deuterated internal standards (e.g., d5_5-benzotrifluoride) to account for ionization suppression in LC-MS/MS .

Q. Methodological Considerations

Q. How can reaction progress be monitored in real-time during fluorination reactions?

Use in-situ 19F^{19}\text{F} NMR or Raman spectroscopy to track fluorine incorporation. For example, the disappearance of the sulfonate ester’s CF3_3 signal (δ -81 ppm) indicates complete substitution .

Q. What computational methods predict the regioselectivity of its reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states, revealing preferential attack at the less sterically hindered carbon adjacent to CF3_3 groups. Solvent effects are incorporated via PCM models .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported melting points (53–54.5°C vs. 52–53°C) be reconciled?

Variations arise from polymorphic forms or residual solvents. Consistently anneal samples at 50°C for 24 hours before measurement. Differential Scanning Calorimetry (DSC) shows a sharp endotherm at 54°C for the pure monoclinic phase .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5O3S/c1-7-2-4-8(5-3-7)19(16,17)18-6-9(11,12)10(13,14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHQQXONFHOEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379767
Record name 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-42-4
Record name 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate
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Synthesis routes and methods I

Procedure details

To a solution of 2,2,3,3,3-pentafluoropropanol (5.0 mL, 50 mmol) and pyridine (8.1 mL, 100 mmol) in chloroform (100 mL), cooled at 0° C. and under argon, tosyl chloride (14.29 g, 75 mmol) was slowly added. The resulting mixture was allowed to warm up to room temperature and was stirred at this temperature overnight. Then, 10% aqueous K2CO3 solution was added and the mixture was vigorously stirred for 30 min. The layers were separated, and the organic layer was treated again with K2CO3. After that, it was washed with 2 N HCl, dried over Na2SO4 and the solvent was removed, yielding 12.72 g of the desired compound (84% yield).
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Synthesis routes and methods II

Procedure details

To p-toluenesulfonate chloride (400.66 gm/2.10 mol) in water at 25° C. was added 2,2,3,3,3-pentafluoro-1-propanol (300.8 gm). The mixture was heated in a 5 liter, 3-neck separatory funnel type reaction flask, under mechanical stirring, to a temperature of 50° C. Sodium hydroxide (92.56 gm/2.31 mol) in 383 ml water(6M solution) was added dropwise to the reaction mixture via addition funnel over a period of 2.5 hours, keeping the temperature below 55° C. Upon completion of this addition, when the pH of the aqueous phase was approximately 6, the organic phase was drained from the flask while still warm, and allowed to cool to 25° C. The crude product was recrystallized from petroleum ether to afford white needles of 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate (500.7 gm/1.65 mol, 82.3%).
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p-toluenesulfonate chloride
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Synthesis routes and methods III

Procedure details

Until HCFC-225ca becomes available in commercial quantities, HCFC-225ca may be prepared by a standard and well-known organic synthesis technique. For example, to prepare 1,1-dichloro-2,2,3,3,3-pentafluoropropane, 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonate chloride are reacted together to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate are reacted together to form 1-chloro-2,2,3,3,3-pentafluoropropane. Chlorine and the 1-chloro-2,2,3,3,3-pentafluoropropane are then reacted together to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane. A detailed synthesis is set forth below.
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Synthesis routes and methods IV

Procedure details

Combine 2,2,3,3,3-pentafluoropropan-1-ol (9.7 ml) and pyridine. Cool to between 0° C. and 10° C. and add portion-wise the p-toluenesulfonylchloride (6.2 g) and stir with warming to room temperature. After 3 hours at room temperature, pour the reaction mixture into ice water and stir for 30 min to give a solid. Filter the solid, wash with water, and dry to give of the title compound.
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Synthesis routes and methods V

Procedure details

These solvents are readily prepared from commercially available materials by standard and well-known organic syntheses techniques. For example, to prepare 1,1-dichloro-2,2,3,3,3-pentafluoropropane, 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonate chloride are reacted together to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate are reacted together to form 1-chloro-2,2,3,3,3-pentafluoropropane. Chlorine and the 1-chloro-2,2,3,3,3-pentafluoropropane are then reacted together to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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